![molecular formula C14H18ClN3 B1520313 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride CAS No. 1235438-77-3](/img/structure/B1520313.png)
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
The compound “4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3,4-tetrahydronaphthalen-1-yl group (a partially saturated naphthalene ring structure) attached to a 4-methyl-1H-pyrazol-5-amine group (a pyrazole ring with a methyl group at the 4-position and an amine group at the 5-position) .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of this class of compounds. This could include electrophilic substitution at the ring, reactions at the amine group, or reactions involving the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Typical properties to consider would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives, highlighting their tumor inhibitory and antioxidant activities. For instance, derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties have shown promising potency against liver cancer cells, with certain compounds exhibiting higher scavenging potency than ascorbic acid, indicating their potential as antioxidant agents (Hamdy et al., 2013).
Catalytic Applications
In catalysis, domino reactions have been developed to synthesize tetrahydronaphthalene and 2H-pyranone derivatives. These processes involve consecutive addition–elimination, intramolecular cyclization, and ring-opening and closing sequences, demonstrating the compound's utility in constructing novel polyaromatic hydrocarbons (Thimmarayaperumal & Shanmugam, 2017).
Anticancer and Antimicrobial Evaluation
Another study synthesized oxirane derivatives and evaluated them for anticancer activities, showcasing the potential of such compounds in therapeutic applications. The research emphasized the compound's versatility as a precursor for developing pharmacologically active agents (Gouhar & Raafat, 2015).
Spectroscopic Identification
Spectroscopic methods have been applied to identify novel cathinone derivatives, including those related to the compound . These studies contribute to our understanding of structural and chemical properties, aiding in the classification and development of new pharmacologically active substances (Nycz et al., 2016).
Synthesis and Bioactivity Studies
Research on the synthesis of pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, underlining the compound's significance in discovering new bioactive molecules with potential therapeutic applications (Titi et al., 2020).
Safety and Hazards
Future Directions
The study of pyrazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound, with its combination of a pyrazole ring and a tetrahydronaphthalene group, could potentially have interesting biological activity and might be a candidate for further study .
properties
IUPAC Name |
4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-10-9-16-17(14(10)15)13-8-4-6-11-5-2-3-7-12(11)13;/h2-3,5,7,9,13H,4,6,8,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGACARLFADQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCC3=CC=CC=C23)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.